
(2-Methanesulfonylpropyl)(methyl)aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methanesulfonylpropyl)(methyl)aminehydrochloride is a chemical compound with the molecular formula C5H14ClNO2S. It is a derivative of amine, characterized by the presence of a methanesulfonyl group attached to a propyl chain, which is further linked to a methylamine group. This compound is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methanesulfonylpropyl)(methyl)aminehydrochloride typically involves the reaction of methanesulfonyl chloride with a suitable amine precursor under controlled conditions. One common method involves the use of methylamine as the amine source. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, helps in achieving consistent quality and scalability of the compound .
Análisis De Reacciones Químicas
Types of Reactions
(2-Methanesulfonylpropyl)(methyl)aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile involved .
Aplicaciones Científicas De Investigación
(2-Methanesulfonylpropyl)(methyl)aminehydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfone compounds.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mecanismo De Acción
The mechanism of action of (2-Methanesulfonylpropyl)(methyl)aminehydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of protein function or enzyme activity, thereby influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methylamine: A simple primary amine with the formula CH3NH2.
Dimethylamine: A secondary amine with the formula (CH3)2NH.
Trimethylamine: A tertiary amine with the formula (CH3)3N.
Methanesulfonyl Chloride: A sulfonyl chloride with the formula CH3SO2Cl .
Uniqueness
(2-Methanesulfonylpropyl)(methyl)aminehydrochloride is unique due to the presence of both a methanesulfonyl group and a methylamine group within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis. Its ability to modify proteins and enzymes also distinguishes it from simpler amines and sulfonyl compounds .
Propiedades
Fórmula molecular |
C5H14ClNO2S |
|---|---|
Peso molecular |
187.69 g/mol |
Nombre IUPAC |
N-methyl-2-methylsulfonylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H13NO2S.ClH/c1-5(4-6-2)9(3,7)8;/h5-6H,4H2,1-3H3;1H |
Clave InChI |
QLGDGZBVTPEGGA-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC)S(=O)(=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13533716.png)


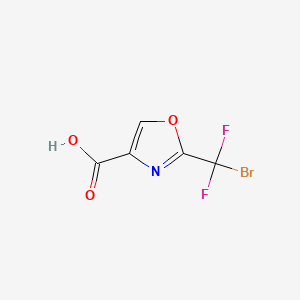
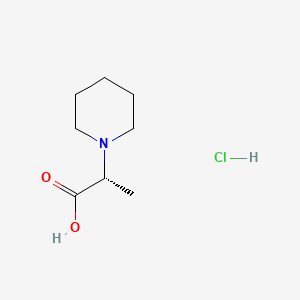
![(3AS,7AS)-Octahydrofuro[3,4-C]pyridine](/img/structure/B13533744.png)
![rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13533750.png)
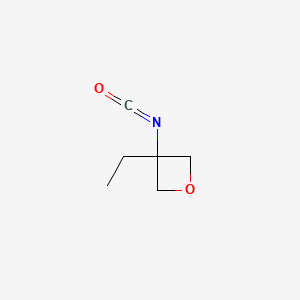

![7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine](/img/structure/B13533763.png)
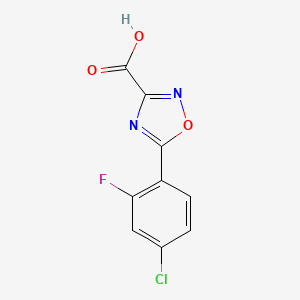
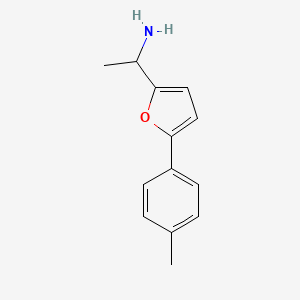
![1-[1-(4-Methoxy-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13533777.png)
